N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Substitution with Dimethylphenyl Groups: The introduction of dimethylphenyl groups can be achieved through nucleophilic substitution reactions. Common reagents used in these reactions include dimethylphenyl halides and appropriate bases.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be accomplished using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylphenyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Dimethylphenyl halides, appropriate bases
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- 2-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide
- N,N′-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide
Uniqueness
N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure and the presence of dimethylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24) |
InChI Key |
GZNVWAGIFPAEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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